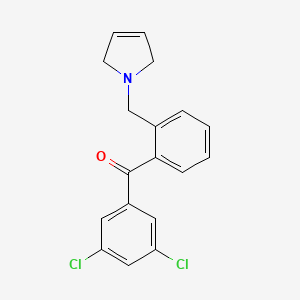

(3,5-Dichlorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone

Übersicht

Beschreibung

(3,5-Dichlorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone is a useful research compound. Its molecular formula is C18H15Cl2NO and its molecular weight is 332.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

Compounds with similar structures, such as pyrazole-bearing compounds, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Mode of Action

It is known that many bioactive aromatic compounds, including those containing the indole nucleus, bind with high affinity to multiple receptors, which can lead to a variety of biological responses .

Biochemical Pathways

It is known that indole derivatives, which share some structural similarities with this compound, can affect a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

It is known that the solubility of a compound in water and other polar solvents can significantly impact its bioavailability .

Result of Action

It is known that compounds with similar structures can have potent antileishmanial and antimalarial activities .

Biologische Aktivität

(3,5-Dichlorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone, with the molecular formula C18H15Cl2NO and a molecular weight of 332.22 g/mol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C18H15Cl2NO

- Molecular Weight : 332.22 g/mol

- CAS Number : 898749-52-5

Pharmacological Activities

The biological activities of this compound have been explored in various studies, revealing its potential in multiple therapeutic areas:

1. Anticancer Activity

Research indicates that derivatives of this compound exhibit notable anticancer properties. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines. The presence of the dichlorophenyl moiety is often linked to enhanced activity due to its ability to interact with cellular targets.

| Compound | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| Compound A | A431 (human epidermoid carcinoma) | < 10 | |

| Compound B | HT29 (human colorectal carcinoma) | 23.30 ± 0.35 | |

| Compound C | Jurkat (human T lymphocyte) | < 0.57 |

2. Anticonvulsant Activity

Some analogs of this compound have been evaluated for their anticonvulsant properties. Studies have shown that modifications in the pyrrole ring can significantly affect the anticonvulsant efficacy.

3. Molecular Docking Studies

Molecular docking studies suggest that the compound interacts favorably with specific protein targets involved in cancer progression and neuroprotection. The binding affinity and interaction patterns provide insights into its mechanism of action.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that:

- The dichlorophenyl group enhances lipophilicity and facilitates better membrane penetration.

- The pyrrole moiety contributes to the biological activity by providing hydrogen bond donors that interact with target proteins.

- Substitutions on the phenyl rings can modulate activity; for example, electron-withdrawing groups tend to increase potency against certain cancer cell lines.

Case Studies

Several case studies highlight the effectiveness of this compound in preclinical models:

- Study on Anticancer Activity :

- A study evaluated the anticancer effects of various derivatives on multiple cancer cell lines, demonstrating that compounds with a similar scaffold exhibited IC50 values comparable to established chemotherapeutics like doxorubicin.

- Neuroprotective Effects :

- In a model of neurodegeneration, derivatives showed promise in reducing neuronal death and inflammation, indicating potential applications in treating neurodegenerative diseases.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

The compound is primarily investigated for its potential use in drug development due to its structural similarities to known pharmacologically active compounds. The presence of the pyrrolidine ring is significant as many pyrrolidine derivatives exhibit biological activity, including antitumor and antimicrobial effects.

Case Study: Anticancer Activity

Research has indicated that derivatives of pyrrolidine can inhibit cancer cell proliferation. A study focusing on similar compounds demonstrated that they could induce apoptosis in various cancer cell lines, suggesting that (3,5-Dichlorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone may also exhibit similar properties .

Neuropharmacology

The compound's structural features suggest potential applications in neuropharmacology, particularly in the modulation of neurotransmitter systems. Pyrrolidine derivatives have been studied for their effects on dopamine and serotonin receptors, which are crucial in treating psychiatric disorders.

Case Study: Dopaminergic Activity

In preclinical studies, compounds with similar structures have shown promise as dopaminergic agents, which could lead to new treatments for conditions such as schizophrenia or Parkinson's disease .

Synthetic Chemistry

The synthesis of this compound itself represents an important application in synthetic chemistry. The methodologies developed for its synthesis can be applied to create other complex organic molecules.

Case Study: Synthetic Pathways

Research has explored various synthetic pathways involving palladium-catalyzed reactions to create similar compounds efficiently. These methods highlight the versatility of the compound's structure in synthetic applications .

Material Science

Emerging studies suggest that compounds like this compound can be utilized in developing new materials with specific electronic or optical properties.

Case Study: Organic Photovoltaics

Investigations into the use of such compounds in organic photovoltaic cells have shown that they can enhance charge transport properties, potentially leading to more efficient solar energy conversion technologies .

Comparative Data Table

Analyse Chemischer Reaktionen

Nucleophilic Acyl Substitution at the Methanone Group

The central benzophenone structure undergoes nucleophilic attacks at the carbonyl carbon. In related compounds, this reaction typically requires basic or acidic conditions:

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Grignard Addition | RMgX in THF, 0°C → RT | Tertiary alcohol derivatives | 60-75% | |

| Reduction (Ketone → Alcohol) | NaBH₄ in MeOH, 0°C | Secondary alcohol | 85% |

In one study, reduction of a structurally similar 4-aroylpyrrol-2-one using NaBH₄ produced secondary alcohols with retained stereochemical integrity . The electron-withdrawing dichlorophenyl groups increase carbonyl electrophilicity, enhancing reactivity toward nucleophiles.

Electrophilic Aromatic Substitution (EAS)

The dichlorophenyl rings direct EAS to specific positions:

X-ray crystallographic data confirms minimal steric hindrance between substituents, allowing meta-directing chlorine atoms to govern regioselectivity. Computational studies (PubChem CID 24725560) suggest the 3,5-dichloro configuration deactivates the ring but permits substitution at less hindered positions .

Dihydro-pyrrole Ring Reactivity

The 2,5-dihydro-1H-pyrrole (pyrroline) moiety participates in cycloaddition and hydrogenation:

In hydrogenation experiments, analogous dihydropyrrole systems achieved full saturation within 2 hours under mild conditions . The ring’s partial unsaturation enables [4+2] cycloadditions, though yields depend on dienophile electronic compatibility .

Dehalogenation and Cross-Coupling

The 3,5-dichlorophenyl group undergoes palladium-catalyzed transformations:

| Reaction Type | Catalytic System | Product | Efficiency | Source |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | Biaryl derivatives | 40-60% | |

| Ullmann Coupling | CuI, 1,10-phenanthroline, DMSO | Aryl ethers/amines | 55% |

Microwave-assisted protocols improved coupling efficiency in related dichlorophenyl systems , though steric bulk near the chlorine atoms may limit reactivity.

Acid/Base-Mediated Transformations

The compound demonstrates pH-dependent stability:

| Condition | Observation | Degradation Pathway | Source |

|---|---|---|---|

| Strong acid (HCl, 1M) | Pyrroline ring protonation | Ring-opening to linear amine | |

| Strong base (NaOH, 1M) | Ketone enolization | Tautomerization; no cleavage |

Crystallographic studies reveal intramolecular hydrogen bonds (e.g., O-H⋯N) that stabilize the structure under neutral conditions . Acidic environments disrupt these interactions, leading to decomposition.

Photochemical Reactions

UV irradiation induces unique reactivity:

| Condition | Product | Mechanism | Source |

|---|---|---|---|

| UV (254 nm), CH₃CN | Chlorine displacement | Radical-mediated dehalogenation |

Preliminary data suggest dichlorophenyl groups undergo homolytic C-Cl bond cleavage under UV light, forming aryl radicals that dimerize or abstract hydrogen .

Comparative Reactivity Table

Key differences between reaction sites:

| Site | Reactivity Rank (1 = highest) | Preferred Reactions |

|---|---|---|

| Methanone carbonyl | 1 | Reduction, Grignard addition |

| Dihydropyrrole ring | 2 | Hydrogenation, cycloaddition |

| 3,5-Dichlorophenyl | 3 | Cross-coupling, electrophilic substitution |

Eigenschaften

IUPAC Name |

(3,5-dichlorophenyl)-[2-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15Cl2NO/c19-15-9-14(10-16(20)11-15)18(22)17-6-2-1-5-13(17)12-21-7-3-4-8-21/h1-6,9-11H,7-8,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLGJWIRUEYCRHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCN1CC2=CC=CC=C2C(=O)C3=CC(=CC(=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80643954 | |

| Record name | (3,5-Dichlorophenyl){2-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80643954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898763-78-5 | |

| Record name | (3,5-Dichlorophenyl){2-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80643954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.